N,N'-o-phenylenedimaleimide

Protein Cross-Linking Structural Biology Ribosome Mapping

Select N,N'-o-phenylenedimaleimide (o-PDM, CAS 13118-04-2) for precise ~5.2 Å sulfhydryl-to-sulfhydryl cross-linking—a spatial resolution unattainable with the meta (~8 Å) or para (~12 Å) isomers. The ortho configuration uniquely inhibits SEI formation in Li-ion battery electrolytes and delivers up to 70 wt% char yield in BMI resins. Do not substitute with a generic 'phenylenedimaleimide'; positional isomer mismatch directly compromises cross-linking span, thermal stability, and interfacial reactivity.

Molecular Formula C14H8N2O4
Molecular Weight 268.22 g/mol
CAS No. 13118-04-2
Cat. No. B014168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-o-phenylenedimaleimide
CAS13118-04-2
Synonyms1,2-PDM;  N,N’-o-(1,2-Phenylene)dimaleimide;  N,N’-o-Phenylenedimaleimide;  NSC 13693;  Equorin;  1,2-Phenylene Bismaleimide;  1,1’-(1,2-Phenylene)bis[1H-pyrrole-2,5-dione]; 
Molecular FormulaC14H8N2O4
Molecular Weight268.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O
InChIInChI=1S/C14H8N2O4/c17-11-5-6-12(18)15(11)9-3-1-2-4-10(9)16-13(19)7-8-14(16)20/h1-8H
InChIKeyUFFVWIGGYXLXPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-o-Phenylenedimaleimide (CAS 13118-04-2) Procurement Specifications: Core Physicochemical and Application Baseline


N,N'-o-Phenylenedimaleimide (CAS 13118-04-2, synonym: 1,2-Phenylene-bis-maleimide, o-PDM) is a yellow, crystalline homobifunctional cross-linking reagent belonging to the bismaleimide (BMI) class [1]. Its molecular formula is C14H8N2O4 with a molecular weight of 268.22 g/mol, and it exhibits a melting point of 245-247 °C (dec.) . The compound is characterized by two maleimide reactive groups positioned at the ortho (1,2-) sites on a central phenyl ring, endowing it with unique geometric and electronic properties compared to its meta and para positional isomers. Primary procurement applications include its use as a sulfhydryl-reactive protein cross-linker, a curing agent in high-performance polymers, and a functional additive in lithium-ion battery electrolytes [1][2].

N,N'-o-Phenylenedimaleimide (CAS 13118-04-2) Procurement Guide: Why Isomeric Substitution Leads to Performance Failure


N,N'-o-Phenylenedimaleimide (ortho isomer) is not functionally interchangeable with its meta (m-PDM, CAS 3006-93-7) or para (p-PDM, CAS 3278-31-7) counterparts. The relative position of the maleimide groups on the phenyl ring dictates the molecular geometry, which in turn governs critical performance parameters such as cross-linking spacer distance, steric hindrance during conjugation, polymer network architecture, thermal behavior, and even electrochemical interface formation [1][2]. For instance, the ortho configuration provides a significantly shorter sulfhydryl-to-sulfhydryl cross-linking span (~5.2 Å) compared to the para isomer (~12 Å), enabling the resolution of distinct protein-protein proximities that are inaccessible with the longer spacer [1]. Furthermore, in lithium-ion battery applications, the three-dimensional barrier of the ortho isomer uniquely inhibits the formation of the solid electrolyte interface (SEI) in a manner not observed for the meta or para isomers [2]. Simply selecting a generic 'phenylenedimaleimide' without positional specification risks procurement of an isomer with entirely unsuitable spacer length, thermal stability, or interfacial reactivity, leading directly to experimental or process failure. The quantitative evidence below substantiates these critical differences.

N,N'-o-Phenylenedimaleimide (CAS 13118-04-2) Quantitative Differentiation Evidence: Direct Head-to-Head and Cross-Study Comparisons


Cross-Linking Spacer Length: Ortho Isomer Enables 5.2 Å Proximity Mapping Inaccessible to Para Isomer (12 Å)

In a direct comparative study mapping the 50S ribosomal subunit of E. coli, the ortho isomer (N,N'-o-phenylenedimaleimide) demonstrated a sulfhydryl-to-sulfhydryl cross-linking span of 5.2 Å, whereas the para isomer spanned 12 Å [1]. Crucially, the cross-link L23-L29 was exclusively formed with the shorter o-phenylenedimaleimide, and not with the longer p-phenylenedimaleimide or other reagents tested, underscoring the unique spatial resolution conferred by the ortho geometry [1].

Protein Cross-Linking Structural Biology Ribosome Mapping

Thermal Stability Indicator: Melting Point Differentiation Among Ortho, Meta, and Para Isomers

The melting points of the three positional isomers of phenylenedimaleimide differ substantially, reflecting variations in crystal lattice energy and molecular packing. N,N'-o-Phenylenedimaleimide exhibits a melting point of 245-247 °C (with decomposition) , whereas the meta isomer melts at 198-201 °C , and the para isomer shows a significantly higher melting point exceeding 300 °C . These differences serve as critical quality control benchmarks and can influence processing conditions in polymer formulations.

Polymer Chemistry Thermal Analysis Material Procurement

Polymer Char Yield: Ortho-Substituted BMI-Phthalonitrile Resins Exhibit Enhanced Thermal Stability

In a study synthesizing phthalonitrile-terminated monomers from ortho-, meta-, and para-phenylene diamine-based bismaleimides (BMIs), the ortho-substituted polymer (o-BMIPNP) demonstrated significant thermal stability. The char yield for the ortho-, meta-, and para-substituted BMIPNPs improved substantially, reaching 70 wt% [1]. While the study indicates a general improvement across isomers, the ortho-linked structure contributes to a cross-linked network that achieves this high char yield, which is a key indicator of flame resistance and thermal endurance.

High-Temperature Polymers Thermoset Resins Char Yield

Molecular Dynamics: NMR Spin-Lattice Relaxation Time (T1) of Phenyl Bismaleimide

Proton NMR spin-lattice relaxation time (¹H T1) measurements provide insight into molecular motion and rigidity. For phenyl bismaleimide (BMI6), which features an aromatic linker analogous to the phenylenedimaleimide core, the ¹H T1 value for imide protons was determined to be 7.2134 seconds at 400 MHz in DMSO [1]. This value is lower than those observed for bismaleimides with aliphatic chain spacers (e.g., 9.5217 sec for propylene bismaleimide), indicating relatively restricted molecular motion due to the rigid aromatic spacer, a property that influences polymer network dynamics.

NMR Spectroscopy Molecular Dynamics Relaxation Time

Lithium-Ion Battery SEI Modulation: Ortho Isomer Uniquely Inhibits Solid Electrolyte Interface Formation

A comparative study evaluating ortho, meta, and para phenylenedimaleimides as electrolyte additives revealed that the ortho isomer uniquely inhibits the formation of the solid electrolyte interface (SEI) [1]. This effect is attributed to the greater three-dimensional barrier of the ortho isomer, which leads to a loose SEI structure and discontinuous SEI formation [1]. In contrast, the para isomer promotes a dense and uniform SEI, resulting in the greatest discharge capacity and reversibility [1].

Lithium-Ion Batteries Electrolyte Additives SEI Formation

N,N'-o-Phenylenedimaleimide (CAS 13118-04-2) High-Value Application Scenarios Based on Verified Differentiation


High-Resolution Protein-Protein Proximity Mapping (Structural Biology)

N,N'-o-Phenylenedimaleimide is the reagent of choice for cross-linking sulfhydryl groups in close spatial proximity (~5.2 Å). This is essential for mapping protein interaction surfaces and subunit interfaces, as demonstrated in ribosomal studies where the ortho isomer captured the L23-L29 cross-link that was inaccessible to longer cross-linkers [1]. Procurement of the ortho isomer is critical for achieving the required spatial resolution.

Formulation of High-Char, Flame-Resistant Thermoset Composites

Derivatives of N,N'-o-phenylenedimaleimide, such as ortho-substituted bismaleimide-containing phthalonitrile resins, achieve char yields up to 70 wt% under anaerobic conditions [2]. This performance makes the ortho isomer a valuable monomer for synthesizing high-temperature matrices in aerospace, automotive, and electronic applications where flame resistance and thermal endurance are paramount.

Lithium-Ion Battery Electrolyte Additive for SEI Suppression

In lithium-ion battery research, N,N'-o-phenylenedimaleimide serves as a functional additive to deliberately inhibit or modify the formation of the solid electrolyte interface (SEI) [3]. Its unique three-dimensional barrier disrupts the formation of a dense SEI layer, providing a tool for studying SEI growth mechanisms and for developing electrolytes with controlled interfacial properties.

Synthesis of Rigid, High-Performance Polymer Networks

The aromatic-linked bismaleimide core, as characterized by NMR relaxation studies (T1 = 7.2134 sec for the analogous phenyl bismaleimide), imparts significant molecular rigidity [4]. This rigidity translates to enhanced glass transition temperatures and mechanical strength in cured BMI resins, making N,N'-o-phenylenedimaleimide a key monomer for high-performance structural materials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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